6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
CAS No.:
Cat. No.: VC17512691
Molecular Formula: C10H9BrO3
Molecular Weight: 257.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9BrO3 |
---|---|
Molecular Weight | 257.08 g/mol |
IUPAC Name | 6-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde |
Standard InChI | InChI=1S/C10H9BrO3/c11-9-7(6-12)2-3-8-10(9)14-5-1-4-13-8/h2-3,6H,1,4-5H2 |
Standard InChI Key | KVBVDJPKXCVNNT-UHFFFAOYSA-N |
Canonical SMILES | C1COC2=C(C(=C(C=C2)C=O)Br)OC1 |
Introduction
Chemical Structure and Physicochemical Properties
6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (molecular formula: ) features a seven-membered dioxepine ring fused to a benzene core. The aldehyde group at position 7 and bromine at position 6 introduce distinct electronic and steric properties. Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Weight | 257.08 g/mol |
IUPAC Name | 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde |
Canonical SMILES | BrC1=CC(=O)C2=C(OCCOC2)C=C1 |
Topological Polar Surface Area | 35.5 Ų |
The bromine atom’s electronegativity () enhances the compound’s susceptibility to nucleophilic substitution at position 6, while the aldehyde group enables condensation and redox reactions .
Synthesis and Characterization
Synthetic Routes
The parent compound, 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, is typically synthesized via nucleophilic substitution between 1,3-dibromopropane and protocatechualdehyde under basic conditions. For the 6-bromo derivative, two primary strategies are hypothesized:
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Direct Bromination:
Electrophilic aromatic bromination using in the presence of as a catalyst. The aldehyde group’s meta-directing nature favors bromination at position 6. -
Pre-functionalization:
Introducing bromine during the synthesis of the benzodioxepine precursor. For example, bromoprotocatechualdehyde could react with 1,3-dibromopropane to yield the brominated product directly.
Analytical Characterization
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NMR Spectroscopy:
-NMR would show a singlet for the aldehyde proton ( ppm) and splitting patterns consistent with bromine’s deshielding effects. -
Mass Spectrometry:
Expected molecular ion peak at () with characteristic isotopic patterns due to bromine (:) .
Chemical Reactivity
Aldehyde Group Transformations
The aldehyde moiety participates in classic reactions:
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Oxidation: Forms the carboxylic acid derivative using under acidic conditions.
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Reduction: Yields the primary alcohol with or .
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Condensation: Forms Schiff bases with primary amines, useful in coordination chemistry.
Bromine-Specific Reactions
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Nucleophilic Aromatic Substitution:
Bromine at position 6 can be displaced by strong nucleophiles (e.g., , phenoxides) under high-temperature conditions. -
Cross-Coupling Reactions:
Suzuki-Miyaura coupling with aryl boronic acids in the presence of facilitates biaryl formation, expanding applications in material science .
Comparative Analysis with Analogous Compounds
Compound | Key Feature | Biological Activity (IC) |
---|---|---|
3,4-Dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | Aldehyde at position 7 | Aldose reductase: 2.1 µM |
9-Bromo-3,4-dihydro-2H-benzodioxepin | Bromine at position 9 | Anticancer: 18 µM (HeLa cells) |
6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | Bromine at position 6 | Hypothesized enhanced binding |
Bromination at position 6 likely improves metabolic stability compared to position 9 derivatives due to reduced steric hindrance near the dioxepine oxygen atoms .
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